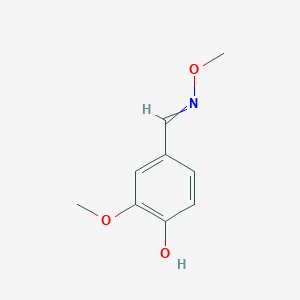

4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

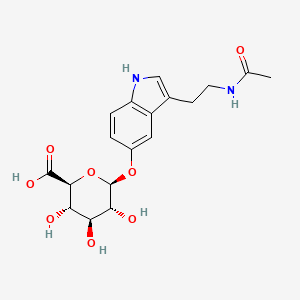

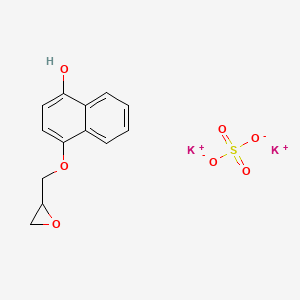

“4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is available for purchase for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications

Spectroscopic Analysis : 4-Hydroxy-3-methoxybenzaldehyde (HMB) shows distinct absorption and fluorescence spectral characteristics in different solvents, pH levels, and in the presence of beta-cyclodextrin (beta-CD). The study of its spectral properties helps understand its molecular interactions and potential applications in molecular spectroscopy (Rajendiran & Balasubramanian, 2008).

Metabolism Research : The compound has been used to study metabolism, particularly focusing on its excretion pathways and transformation into other compounds in animal models (Pham-Huu-Chanh, Chanvattey, & Patte, 1970).

Medical Applications : 4-Hydroxyanisole, derived from 4-Hydroxy-3-methoxybenzaldehyde, has been used in the treatment of malignant melanomas. Its detection and quantification in serum have implications in clinical diagnostics (Buell & Girard, 1984).

Crystal Structure Analysis : The crystal structures of methoxybenzaldehyde oxime derivatives, including 4-Hydroxy-3-methoxybenzaldehyde oxime, are important in understanding their chemical properties and potential applications in materials science (Gomes et al., 2018).

Pharmaceutical Chemistry : The compound has been studied for its role in the green synthesis of Schiff bases, which have potential applications in pharmaceuticals (Chigurupati et al., 2017).

Perfumery and Food Flavoring : As an intermediate in vanillin synthesis, 4-Hydroxy-3-methoxybenzaldehyde is significant in the perfumery and food flavoring industries (Tan Ju & Liao Xin, 2003).

Anti-Asthmatic Activity : The compound shows potential anti-asthmatic activity, possibly related to its effects on cyclooxygenase activities and oxidation (Jang, Lee, & Kim, 2010).

Antioxidant Research : It has been used in the synthesis of chalcone derivatives for evaluation of their antioxidant activities (Rijal, Haryadi, & Anwar, 2022).

Safety and Hazards

properties

CAS RN |

93249-67-3 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-methoxy-4-[(E)-methoxyiminomethyl]phenol |

InChI |

InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+ |

InChI Key |

TWLUCZWNLUUHJT-UXBLZVDNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/OC)O |

SMILES |

COC1=C(C=CC(=C1)C=NOC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NOC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)